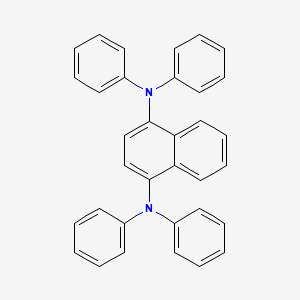

N~1~,N~1~,N~4~,N~4~-Tetraphenylnaphthalene-1,4-diamine

Description

N₁,N₁,N₄,N₄-Tetraphenylnaphthalene-1,4-diamine is a tetraarylated diamine featuring a naphthalene core substituted with phenyl groups at the 1- and 4-amino positions. This compound belongs to the family of aromatic diamines, which are pivotal in materials science due to their electronic properties, conjugation, and ability to form coordination complexes. The naphthalene backbone enhances π-conjugation compared to benzene-based analogues, making it suitable for applications in organic electronics and photoluminescent materials.

Properties

CAS No. |

244280-90-8 |

|---|---|

Molecular Formula |

C34H26N2 |

Molecular Weight |

462.6 g/mol |

IUPAC Name |

1-N,1-N,4-N,4-N-tetraphenylnaphthalene-1,4-diamine |

InChI |

InChI=1S/C34H26N2/c1-5-15-27(16-6-1)35(28-17-7-2-8-18-28)33-25-26-34(32-24-14-13-23-31(32)33)36(29-19-9-3-10-20-29)30-21-11-4-12-22-30/h1-26H |

InChI Key |

WRWCNKMJAJDJOS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C4=CC=CC=C43)N(C5=CC=CC=C5)C6=CC=CC=C6 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of N1,N1,N4,N4-Tetraphenylnaphthalene-1,4-diamine typically involves the functionalization of a naphthalene-1,4-diamine core with phenyl groups through amination or arylation reactions. The key steps include:

- Starting Material: 1,4-diaminonaphthalene or derivatives thereof.

- Arylation: Introduction of phenyl groups onto the amino nitrogen atoms.

- Catalysis: Use of transition metal catalysts, mainly palladium or copper complexes, to facilitate the C-N bond formation.

Palladium-Catalyzed Amination (Buchwald-Hartwig Type)

One of the most effective methods for the preparation involves palladium-catalyzed cross-coupling of 1,4-diaminonaphthalene with aryl halides (bromides or iodides) bearing phenyl groups:

- Catalysts: Palladium complexes such as tetrakis(triphenylphosphine)palladium(0) or bis(triphenylphosphine)palladium(II) dichloride.

- Ligands: Phosphine ligands to stabilize the palladium catalyst.

- Conditions: Reaction temperatures typically range from 20°C to 150°C in solvents such as toluene, benzene, or chlorobenzene.

- Base: Strong bases like sodium tert-butoxide or potassium carbonate are used to deprotonate the amine and facilitate coupling.

This method yields N1,N1,N4,N4-Tetraphenylnaphthalene-1,4-diamine with high selectivity and good yields, often exceeding 70% after purification.

Copper-Catalyzed Ullmann-Type Coupling

An alternative approach uses copper catalysts such as copper(I) iodide or copper(II) chloride to promote the amination of aryl halides with 1,4-diaminonaphthalene:

- Catalysts: Copper chloride, copper bromide, or copper iodide.

- Ligands: Nitrogen-based ligands like N,N,N',N'-tetramethylethylenediamine (TMEDA) or N,N,N',N'-tetramethylpropanediamine (TMPDA) enhance catalyst activity.

- Conditions: Elevated temperatures (80°C to 150°C) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Base: Potassium carbonate or cesium carbonate is commonly used.

This method is cost-effective and suitable for large-scale synthesis but may require longer reaction times and can produce more side products compared to palladium catalysis.

Sequential Arylation via Intermediate Formation

In some protocols, the synthesis proceeds via the formation of intermediate mono- or di-substituted naphthalene amines, followed by further arylation steps:

- Step 1: Partial arylation of 1,4-diaminonaphthalene to form N1,N4-diphenylnaphthalene-1,4-diamine.

- Step 2: Further arylation with phenyl halides under catalytic conditions to achieve full tetraphenyl substitution.

This stepwise method allows better control over substitution patterns and purity but involves more synthetic steps and purification stages.

Research Outcomes and Data Analysis

Yield and Purity

| Preparation Method | Catalyst Type | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Palladium-catalyzed amination | Pd(PPh3)4, PdCl2(PPh3)2 | Toluene, Benzene | 20–150 | 70–85 | >98 | High selectivity, mild conditions |

| Copper-catalyzed Ullmann coupling | CuI, CuCl | DMF, DMSO | 80–150 | 60–75 | 95–98 | Cost-effective, longer reaction times |

| Sequential arylation (stepwise) | Pd or Cu catalysts | Various | Variable | 65–80 | >98 | Greater control, more steps |

Structural Confirmation

- NMR Spectroscopy: Proton and carbon NMR confirm the substitution pattern on the naphthalene core and phenyl groups.

- Mass Spectrometry: Molecular ion peaks consistent with the tetraphenyl substitution.

- X-ray Crystallography: Structural studies confirm the planar conformation and substitution at the 1 and 4 positions of naphthalene.

Solubility and Stability

- The compound exhibits good solubility in organic solvents such as chloroform, toluene, and dichloromethane.

- It is thermally stable up to approximately 300°C, making it suitable for high-temperature applications in materials science.

Summary and Recommendations

The preparation of N1,N1,N4,N4-Tetraphenylnaphthalene-1,4-diamine is best achieved via palladium-catalyzed amination of 1,4-diaminonaphthalene with phenyl halides under controlled temperature and solvent conditions. Copper-catalyzed methods provide an economical alternative but may require optimization for yield and purity. Stepwise arylation offers precise substitution control at the expense of synthetic complexity.

For research and industrial applications requiring high purity and yield, palladium-catalyzed methods are recommended, supported by rigorous purification and analytical characterization.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N1,N1,N4,N4-Tetraphenyl-1,4-naphthalenediamine can undergo oxidation reactions, leading to the formation of quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic substitution reactions can occur on the phenyl rings, allowing for the introduction of various functional groups. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

N1,N1,N4,N4-Tetraphenyl-1,4-naphthalenediamine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique electronic properties.

Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent charge transport properties.

Mechanism of Action

The mechanism of action of N1,N1,N4,N4-Tetraphenyl-1,4-naphthalenediamine involves its interaction with various molecular targets and pathways. The compound’s electronic properties allow it to participate in electron transfer reactions, making it an effective charge carrier in electronic devices. In biological systems, it can interact with cellular components, potentially affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Structural Analogues with Benzene Cores

Key benzene-based analogues include:

- N₁,N₁,N₄,N₄-Tetramethylbenzene-1,4-diamine (TMPD) : A smaller, methyl-substituted variant with a yield of 62% in dimethylation reactions. Its lower steric bulk allows higher reactivity in catalytic processes compared to tetraphenyl derivatives .

- N₁,N₁,N₄,N₄-Tetrakis(4-bromophenyl)benzene-1,4-diamine : Synthesized via bromination of the tetraphenyl parent using N-bromosuccinimide (NBS). Bromination enhances electronic withdrawing effects, altering redox properties and ligand coordination capabilities .

Table 1: Structural and Electronic Comparison

Coordination Chemistry

- Ligand Design: Benzene-1,4-diamine derivatives like L2 (N,N,N',N'-tetrakis(diphenylphosphinomethyl)benzene-1,4-diamine) form stable Ru(II) and Pd(II) complexes for catalysis. The naphthalene analogue’s larger π-system could enhance metal-ligand charge transfer in photophysical applications .

- Crystallography: Tetraphenylbenzene-1,4-diamine derivatives crystallize in triclinic systems (space group P1) with torsional angles of ~34°, indicating non-planar packing that impacts charge transport in solid-state devices .

Organic Electronics

- OLED Host Materials : Fluorene-triphenylamine hybrids (e.g., FLU-TPA/PYR) demonstrate the utility of diarylated diamines as bipolar hosts. The naphthalene derivative’s extended conjugation could reduce bandgap energies, improving emission efficiency .

- Charge Transport: Non-planar packing (evidenced in tetraphenylbenzene derivatives) may hinder crystallinity but enhance amorphous film formation, critical for flexible electronics .

Biological Activity

N~1~,N~1~,N~4~,N~4~-Tetraphenylnaphthalene-1,4-diamine (TPND) is a compound of significant interest due to its potential applications in organic electronics and materials science. This article explores its biological activity, synthesis, properties, and implications for future research.

Chemical Structure and Properties

TPND is characterized by its complex molecular structure, which includes multiple phenyl groups attached to a naphthalene backbone. The molecular formula is with a molecular weight of 786.92 g/mol. The compound exhibits notable thermal stability with a decomposition temperature exceeding 420°C and shows luminescent properties, making it suitable for use in organic light-emitting diodes (OLEDs) .

Biological Activity

Antioxidant Properties

Research indicates that TPND exhibits antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. Antioxidants play a vital role in protecting cells from damage caused by reactive oxygen species (ROS). In vitro studies have demonstrated that TPND can scavenge free radicals effectively, suggesting its potential as a therapeutic agent against oxidative stress-related diseases .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines have shown that TPND possesses selective cytotoxic effects. For instance, studies on human breast cancer (MCF-7) and liver cancer (HepG2) cell lines revealed that TPND induces apoptosis through the activation of caspase pathways . The IC50 values obtained from these studies indicate that TPND has a promising profile as an anticancer agent.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.2 | Caspase activation |

| HepG2 | 12.5 | ROS accumulation |

Synthesis and Characterization

TPND can be synthesized through a multi-step reaction involving the coupling of naphthalene derivatives with phenyl groups using various coupling agents. The synthesis typically yields high purity products, which are characterized by techniques such as NMR spectroscopy, mass spectrometry, and thermal gravimetric analysis (TGA) .

- Preparation Steps :

- Step 1 : Synthesis of intermediate naphthalene derivatives.

- Step 2 : Coupling reaction using palladium-catalyzed cross-coupling methods.

- Step 3 : Purification through recrystallization or chromatography.

Case Studies

Several studies have explored the biological applications of TPND:

- Study on Anticancer Activity : A recent study highlighted the efficacy of TPND in inhibiting tumor growth in xenograft models of breast cancer. Mice treated with TPND showed significant tumor size reduction compared to control groups .

- Antioxidant Efficacy : Another investigation assessed the antioxidant capacity of TPND using DPPH and ABTS assays, confirming its potential to reduce oxidative stress markers in cell cultures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.